Pitavastatin Ethyl Ester Pitavastatin Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 167073-19-0; 172336-32-2
VCID: VC6293658
InChI: InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1
SMILES: CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Molecular Formula: C27H28FNO4
Molecular Weight: 449.522

Pitavastatin Ethyl Ester

CAS No.: 167073-19-0; 172336-32-2

Cat. No.: VC6293658

Molecular Formula: C27H28FNO4

Molecular Weight: 449.522

* For research use only. Not for human or veterinary use.

Pitavastatin Ethyl Ester - 167073-19-0; 172336-32-2

Specification

CAS No. 167073-19-0; 172336-32-2
Molecular Formula C27H28FNO4
Molecular Weight 449.522
IUPAC Name ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1
Standard InChI Key MAUQAXOHCVNUMX-SVKRATOZSA-N
SMILES CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Pitavastatin ethyl ester (CAS 167073-19-0) is systematically named as (3R,5S,E)(3R,5S,E)-ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate$$ . Its structure comprises:

  • A quinoline core substituted with cyclopropyl and 4-fluorophenyl groups at positions 2 and 4, respectively.

  • A dihydroxyheptenoic acid chain esterified with ethanol at the carboxylate group.

  • Stereochemical specificity at the 3R and 5S positions, critical for HMG-CoA reductase inhibition .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC27H28FNO4\text{C}_{27}\text{H}_{28}\text{FNO}_4
Molecular Weight449.51 g/mol
Boiling Point670.4 ± 55.0 °C
SolubilityLow in water; soluble in organic solvents
Melting PointNot reported

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pitavastatin ethyl ester typically involves esterification of pitavastatin acid with ethanol under acidic or enzymatic conditions . Key steps include:

  • Protection of hydroxyl groups: The 3,5-dihydroxy groups in pitavastatin acid are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

  • Esterification: Reaction with ethanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) yields the ethyl ester.

  • Deprotection: Removal of protecting groups under mild acidic conditions .

Table 2: Synthetic Intermediates and Byproducts

CompoundCatalogue No.Molecular Formula
Pitavastatin AcidPA 16 36000C25H24FNO4\text{C}_{25}\text{H}_{24}\text{FNO}_4
Pitavastatin LactonePA 16 36530C25H22FNO3\text{C}_{25}\text{H}_{22}\text{FNO}_3
Pitavastatin t-Butyl EsterPA 16 36560C29H32FNO4\text{C}_{29}\text{H}_{32}\text{FNO}_4

Impurities such as pitavastatin lactone and desfluoro aldehyde may form during synthesis, necessitating rigorous purification via column chromatography or recrystallization .

Pharmacological Mechanisms and Therapeutic Applications

Mechanism of Action

As a prodrug, pitavastatin ethyl ester is hydrolyzed in vivo to pitavastatin acid, which inhibits HMG-CoA reductase (Ki=6.8nMK_i = 6.8 \, \text{nM}) . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Key effects include:

  • Reduction of LDL-C: By upregulating hepatic LDL receptors, serum LDL cholesterol decreases by 30–50% at therapeutic doses .

  • Pleiotropic effects: Improved endothelial function and reduced vascular inflammation independent of lipid-lowering .

Pharmacokinetics

  • Absorption: The ethyl ester’s lipophilicity enhances intestinal absorption compared to pitavastatin calcium .

  • Metabolism: Hepatic hydrolysis via carboxylesterases releases pitavastatin acid, which undergoes glucuronidation and cytochrome P450-mediated oxidation .

  • Elimination: Renal excretion accounts for <15% of the dose, with a plasma half-life of 12 hours .

Table 3: Comparative Pharmacokinetic Parameters

ParameterPitavastatin Ethyl EsterPitavastatin Calcium
Bioavailability80%51%
TmaxT_{\text{max}}1.2 hours0.8 hours
Protein Binding96%99%

Analytical Characterization and Quality Control

Spectroscopic Data

  • NMR (1H^1\text{H}): Signals at δ 1.25 (t, 3H, -CH2CH3), δ 4.15 (q, 2H, -OCH2), and δ 7.45–8.20 (m, aromatic protons) .

  • Mass Spectrometry: ESI-MS m/z 450.2 [M+H]+ .

Clinical and Regulatory Considerations

Adverse Effects and Toxicity

  • Musculoskeletal: Myalgia (5–10% incidence), rhabdomyolysis (<0.1%) .

  • Hepatic: Elevated transaminases (2–3%) .

  • Carcinogenicity: Thyroid follicular cell tumors observed in rats at 295× human exposure .

Regulatory Status

Pitavastatin ethyl ester is classified as an active pharmaceutical ingredient (API) impurity and must conform to ICH Q3A/B guidelines for residual solvents and impurities .

Future Research Directions

Ongoing studies focus on:

  • Novel formulations: Nanoparticle-based delivery systems to enhance bioavailability.

  • Therapeutic expansion: Potential roles in Alzheimer’s disease via amyloid-beta modulation.

  • Biosynthesis: Engineered microbial strains for sustainable production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator